molecular formula C12H12N2O3 B1296492 Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate CAS No. 25947-13-1

Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate

Cat. No.: B1296492
CAS No.: 25947-13-1
M. Wt: 232.23 g/mol
InChI Key: XBIOFKSFKYRIIX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate is a chemical compound that has been studied for its potential anti-cancer activities . The primary targets of this compound are human liver cancer (HepG2) and human breast cancer (MCF-7) cell lines . These cells play a crucial role in the progression of liver and breast cancer, respectively.

Mode of Action

It is known that the compound interacts with its targets (cancer cells) and induces cytotoxicity . This suggests that the compound may interfere with the normal functioning of these cells, leading to their death and thus inhibiting the progression of cancer.

Result of Action

The primary result of the action of this compound is the induction of cytotoxicity in cancer cells . This leads to the death of these cells, thereby inhibiting the progression of cancer.

Preparation Methods

The synthesis of Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate typically involves the reaction of phthalic anhydride with hydrazine hydrate to form 4-oxo-3,4-dihydrophthalazine. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-(4-oxo-3H-phthalazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-8-5-3-4-6-9(8)12(16)14-13-10/h3-6H,2,7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIOFKSFKYRIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324943
Record name Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25947-13-1
Record name 25947-13-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate

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